molecular formula C11H20N2O B13187501 [1-tert-Butyl-5-(propan-2-yl)-1H-pyrazol-3-yl]methanol

[1-tert-Butyl-5-(propan-2-yl)-1H-pyrazol-3-yl]methanol

Katalognummer: B13187501
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: RUDDEQZEVUPMFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-tert-Butyl-5-(propan-2-yl)-1H-pyrazol-3-yl]methanol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a tert-butyl group, an isopropyl group, and a hydroxymethyl group attached to the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1-tert-Butyl-5-(propan-2-yl)-1H-pyrazol-3-yl]methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of tert-butyl hydrazine with an isopropyl ketone, followed by cyclization to form the pyrazole ring. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

[1-tert-Butyl-5-(propan-2-yl)-1H-pyrazol-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [1-tert-Butyl-5-(propan-2-yl)-1H-pyrazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit a wide range of biological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic effects. They are explored as candidates for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable intermediate in the production of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of [1-tert-Butyl-5-(propan-2-yl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the nature of the derivatives used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
  • tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate(10)
  • tert-Butyl ®-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate(13)

Uniqueness

[1-tert-Butyl-5-(propan-2-yl)-1H-pyrazol-3-yl]methanol is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. The presence of the tert-butyl and isopropyl groups provides steric hindrance, influencing its reactivity and stability. The hydroxymethyl group offers a site for further functionalization, making it a versatile intermediate for the synthesis of various derivatives.

Eigenschaften

Molekularformel

C11H20N2O

Molekulargewicht

196.29 g/mol

IUPAC-Name

(1-tert-butyl-5-propan-2-ylpyrazol-3-yl)methanol

InChI

InChI=1S/C11H20N2O/c1-8(2)10-6-9(7-14)12-13(10)11(3,4)5/h6,8,14H,7H2,1-5H3

InChI-Schlüssel

RUDDEQZEVUPMFA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=NN1C(C)(C)C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.